Methyl 6-(trifluoromethyl)nicotinoylacetate
Description
Historical Context and Discovery
The discovery and development of this compound emerged from the broader exploration of trifluoromethyl-substituted pyridine derivatives that gained momentum in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The compound's identification as a significant research tool coincided with the growing recognition of fluorinated compounds in medicinal chemistry applications. Historical patent documentation reveals that related trifluoromethyl-nicotinic acid derivatives were being investigated as early as the 1980s, with various synthetic approaches being developed to access these structurally complex molecules. The specific compound this compound gained particular attention when researchers identified its potential as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, a discovery that positioned it within the context of metabolic disease research.
The evolution of synthetic methodologies for accessing trifluoromethyl-containing heterocycles provided the foundation for the compound's eventual synthesis and characterization. Early work on nicotinic acid derivatives demonstrated the challenges associated with introducing trifluoromethyl groups into pyridine rings while maintaining the desired functional group compatibility. The development of efficient synthetic routes to 6-(trifluoromethyl)nicotinic acid and its derivatives created the necessary precursors for accessing more complex structures like this compound. This historical progression reflects the broader trends in organofluorine chemistry, where the pursuit of biologically active fluorinated compounds has driven innovation in synthetic methodology.
Nomenclature and Structural Classification
This compound possesses a complex nomenclature system that reflects its multifaceted structural features. The compound is formally named as methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate, which provides a systematic description of its molecular architecture. Alternative nomenclature includes 3-pyridinepropanoic acid, β-oxo-6-(trifluoromethyl)-, methyl ester, which emphasizes the pyridine core and the propanoic acid ester functionality. The compound has been assigned the Chemical Abstracts Service registry number 386704-15-0, providing a unique identifier for chemical databases and regulatory purposes.
From a structural classification perspective, this compound belongs to several important chemical categories. It is classified as a heterocyclic compound due to the presence of the pyridine ring system, specifically falling under the nicotinic acid derivative family. The presence of the trifluoromethyl group places it within the organofluorine compound category, while the ester and ketone functionalities classify it as a multifunctional organic molecule. The compound's molecular framework consists of a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 3-position with a complex ester-containing side chain that includes a ketone functionality.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3NO3 |
| Molecular Weight | 247.17 g/mol |
| Chemical Abstracts Service Number | 386704-15-0 |
| Melting Point | 60-62°C |
| International Union of Pure and Applied Chemistry Name | methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate |
| Molecular Density | 1.341 g/cm³ |
| Boiling Point | 295.5°C at 760 millimeters of mercury |
Significance in Organofluorine Chemistry
The significance of this compound within organofluorine chemistry extends beyond its individual properties to encompass broader principles of fluorine incorporation in pharmaceutical compounds. The trifluoromethyl group present in this molecule exemplifies the strategic use of fluorine atoms to modulate biological activity, metabolic stability, and physicochemical properties. Trifluoromethyl-substituted compounds have gained prominence in medicinal chemistry due to their ability to enhance lipophilicity while maintaining favorable pharmacokinetic properties, and this compound serves as an excellent example of such strategic fluorine incorporation.
The compound's structural features demonstrate key principles of organofluorine chemistry, particularly the electronic effects of trifluoromethyl substitution on aromatic systems. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the pyridine ring, affecting both chemical reactivity and biological recognition. This electronic modulation is particularly important in the context of enzyme-substrate interactions, where the compound's activity as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor may be directly related to the electronic properties imparted by the trifluoromethyl group.
The synthetic accessibility of this compound also reflects advances in organofluorine methodology. The compound can be accessed through various synthetic routes that have been developed for trifluoromethyl-containing heterocycles, including approaches that utilize trifluoromethylated building blocks and methods that introduce the trifluoromethyl group through late-stage functionalization. These synthetic developments have broader implications for the field of organofluorine chemistry, as they demonstrate the feasibility of constructing complex fluorinated molecules with multiple functional groups.
Research Progression Timeline
The research progression surrounding this compound can be traced through several distinct phases that reflect the evolving understanding of fluorinated heterocycles and their biological applications. The initial phase, spanning the late twentieth century, focused on the development of synthetic methodologies for accessing trifluoromethyl-substituted nicotinic acid derivatives. During this period, researchers established fundamental synthetic routes to 6-(trifluoromethyl)nicotinic acid, which served as a key precursor for more complex derivatives.
The early 2000s marked a significant advancement in the field with the recognition of trifluoromethyl-containing compounds as privileged structures in medicinal chemistry. This period saw increased interest in the biological evaluation of fluorinated heterocycles, leading to the identification of this compound as a compound of pharmaceutical interest. Patent literature from this era documents the exploration of various 11β-hydroxysteroid dehydrogenase type 1 inhibitors, positioning this compound within a broader research program aimed at developing metabolic disease therapeutics.
Table 2: Research Milestone Timeline
| Time Period | Research Focus | Key Developments |
|---|---|---|
| 1980s-1990s | Synthetic Methodology | Development of routes to 6-(trifluoromethyl)nicotinic acid |
| Early 2000s | Biological Evaluation | Recognition as 11β-hydroxysteroid dehydrogenase type 1 inhibitor |
| 2010s | Pharmaceutical Development | Patent applications for therapeutic applications |
| 2020s | Advanced Characterization | Detailed structure-activity relationship studies |
The 2010s witnessed a significant expansion in the understanding of this compound's biological properties, with detailed studies establishing its activity as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor with an half maximal inhibitory concentration value of 2.3 micromolar against human enzymes. This period also saw the compound's inclusion in various research programs exploring enzyme inhibition and metabolic pathway modulation. The availability of the compound through commercial sources facilitated broader research applications, enabling scientists to incorporate it into diverse biological studies.
Properties
IUPAC Name |
methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-17-9(16)4-7(15)6-2-3-8(14-5-6)10(11,12)13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRIRKKHNGRGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379633 | |
| Record name | methyl 6-(trifluoromethyl)nicotinoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-15-0 | |
| Record name | methyl 6-(trifluoromethyl)nicotinoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-(trifluoromethyl)nicotinoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation Method Using Ethyl Acetoacetate
One approach involves the condensation of ethyl acetoacetate with ammonium carbamate in methanol, yielding ethyl (Z)-3-aminobut-2-enoate as an intermediate. This intermediate is further condensed with an olefinic ether to form ethyl 2-methyl-6-(trifluoromethyl)nicotinate. The reaction is carried out under controlled conditions to minimize by-product formation such as enamines. However, this method has limitations, including incomplete conversion and prolonged reaction times.
One-Pot Synthesis Using Ethyl 4-Chloro-3-Oxobutyrate
Another method employs ethyl 4-chloro-3-oxobutyrate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one under acidic conditions (e.g., acetic acid with ammonium acetate). This one-pot synthesis produces intermediates that are subsequently cyclized to form the desired compound. While this route reduces reaction steps, it suffers from low yields and challenging purification due to enamine by-products.
Sodium Hydrogen Coupling Method
Optimized Stepwise Synthesis
Intermediate Formation via Alkali Treatment
A stepwise approach begins with the alkali-mediated coupling of nicotinic acid fragments to generate an intermediate (Ia or Ib). This intermediate undergoes intramolecular cyclization using ammonium salts, enhancing yield and reducing side reactions compared to direct cyclization methods.
Preferred Route for Industrial Scale
Among various schemes (A-1, B-1, C-1), route C-1 is preferred for large-scale production due to fewer side reactions and higher linear yield. The one-pot method within scheme C-1 avoids cis-to-trans conversions during purification, making it more efficient.
Experimental Data
Table: Reaction Conditions and Yields
| Method | Key Reactants | Conditions | Yield | Challenges |
|---|---|---|---|---|
| Condensation with Ethyl Acetoacetate | Ethyl acetoacetate, ammonium carbamate | Methanol, controlled heating | Moderate | Enamine by-products |
| One-Pot Synthesis | Ethyl 4-chloro-3-oxobutyrate | Acetic acid, ammonium acetate | Low | Difficult purification |
| Sodium Hydrogen Coupling | Ethylene glycol monomethyl ether | NaH in THF | ~36% | Harsh reaction conditions |
| Stepwise Cyclization | Nicotinic acid fragments | Alkali treatment + cyclization | High | Reduced side reactions; industrially scalable |
Notes on Reaction Monitoring
Reaction progress can be monitored via liquid chromatography or nuclear magnetic resonance (NMR). For example:
- Carbonyl carbons appear at δ171.29 ppm, δ164.44 ppm, and δ162.32 ppm in NMR spectra.
- CF₃ groups exhibit quartets at δ115.79 ppm with J = C-F = 346.5 Hz.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)nicotinoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(trifluoromethyl)nicotinic acid.
Reduction: Formation of 6-(trifluoromethyl)nicotinoyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Applications
- Methyl 6-(trifluoromethyl)nicotinoylacetate is being studied for its potential as a pharmaceutical intermediate. Its structural similarity to nicotinic compounds allows it to interact with nicotinic acetylcholine receptors, which are crucial for synaptic transmission in the nervous system. Initial studies suggest that it may act as a partial agonist at certain nicotinic receptor subtypes, influencing neuronal excitability and synaptic transmission .
- The compound has been included in research focusing on the development of new drugs targeting neurological disorders, given its potential effects on synaptic activity .
-
Agrochemical Applications
- The trifluoromethylpyridine moiety found in this compound is a key structural element in many agrochemical products. Over 20 new agrochemicals containing this motif have been developed, highlighting the compound's significance in agricultural applications .
- Its unique properties may enhance the efficacy of pesticides and herbicides, making it a candidate for improving crop protection strategies.
-
Proteomics Research
- This compound is utilized in proteomics research, which involves the large-scale study of proteins and their functions. It serves as a specialty product that aids in various biochemical assays and studies related to protein interactions .
- The compound's ability to modify protein structures can facilitate the understanding of complex biological processes, making it an essential tool in molecular biology.
Case Studies
Several case studies have highlighted the relevance of this compound in practical applications:
- Neuropharmacology Studies : Research has demonstrated that compounds similar to this compound can modulate nicotinic receptors, leading to insights into treatments for cognitive disorders .
- Agricultural Field Trials : Field trials using agrochemical formulations containing trifluoromethylpyridines have shown improved pest resistance and crop yields, indicating the practical benefits of this compound in agriculture .
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)nicotinoylacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Differentiators
- Polarity and Solubility : The target compound’s ester group enhances lipophilicity compared to carboxamide-containing analogs, impacting bioavailability and metabolic stability.
- Synthetic Flexibility : Unlike spirocyclic analogs requiring multi-step syntheses, the target compound can be derived from commercially available nicotinic acid precursors .
- Biological Targets : Analogs with carboxamide groups (e.g., Analog 2) are tailored for high-affinity receptor binding, while the ester in the target compound may act as a prodrug .
Biological Activity
Methyl 6-(trifluoromethyl)nicotinoylacetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 253.17 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the activation of transcription factors such as NF-κB and AP-1, which are crucial in the inflammatory response. This inhibition leads to a decrease in pro-inflammatory cytokines like IL-1, IL-2, and TNF-α, making it a candidate for treating autoimmune diseases and inflammatory conditions .
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This activity may contribute to the compound's therapeutic potential in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Autoimmune Disease Models : In experimental models of rheumatoid arthritis, this compound demonstrated significant reductions in joint inflammation and swelling. The compound's ability to modulate immune responses was highlighted as a key mechanism for its therapeutic effects .
- Neuroprotective Effects : A study investigating neuroprotective agents found that this compound reduced neuronal apoptosis induced by oxidative stress in vitro. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease .
- Inflammatory Bowel Disease (IBD) : In a rodent model of IBD, administration of this compound resulted in decreased colonic inflammation and improved histological scores compared to controls. These findings support further investigation into its use for gastrointestinal inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
